(4-Phenylmorpholin-2-yl)methanamine

Beschreibung

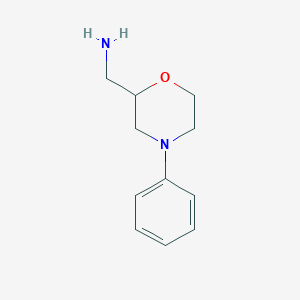

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-phenylmorpholin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKKATWFMLCGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593675 | |

| Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112913-99-2 | |

| Record name | 1-(4-Phenylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenylmorpholin 2 Yl Methanamine

Stereoselective Synthesis of (4-Phenylmorpholin-2-yl)methanamine and its Enantiomers

The creation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereoisomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric synthesis offers an efficient route to chiral molecules by avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org One of the most powerful methods for establishing chirality in the morpholine (B109124) ring is through asymmetric hydrogenation. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex with a large bite angle bisphosphine ligand has been shown to produce a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). nih.gov This "after cyclization" approach is highly efficient and atom-economical. nih.gov

Another strategy involves the use of chiral catalysts in key bond-forming reactions. For example, organocatalyzed Mannich reactions have been employed to set the stereochemistry in the synthesis of related heterocyclic compounds, which could be adapted for the synthesis of this compound precursors. researchgate.net The synthesis can also commence from a chiral pool, utilizing naturally occurring chiral starting materials like amino acids. For example, the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been achieved starting from immobilized Fmoc-Ser(tBu)-OH. nih.gov

A plausible asymmetric synthesis of this compound could involve the following conceptual steps:

N-Arylation of a suitable amino alcohol with a phenyl group.

Cyclization to form the morpholine ring.

Introduction of a one-carbon unit at the 2-position, which can be converted to an amine.

For instance, the synthesis could start from a chiral amino alcohol, thereby setting the stereochemistry early in the synthetic sequence.

Chiral resolution remains a widely used and practical method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. pharmtech.com The most common approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization.

Commonly used chiral resolving agents for amines include chiral acids such as tartaric acid and its derivatives (e.g., O,O'-dibenzoyltartaric acid), mandelic acid, and camphorsulfonic acid. wikipedia.orggoogle.com For example, the resolution of (2RS,3RS)-2-[alpha-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine was successfully achieved using (+)-mandelic acid. nih.gov A similar strategy could be applied to a suitable precursor of this compound.

Enzymatic resolution offers a highly selective alternative. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the easy separation of the acylated and unreacted enantiomers. An enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives utilized an enzyme-catalyzed resolution of a racemic morpholine-2-carboxylate as the key step. nih.gov

| Resolution Technique | Resolving Agent/Enzyme | Substrate Type | Key Feature |

| Diastereomeric Salt Crystallization | (+)-Mandelic Acid | Racemic morpholine derivative | Forms separable diastereomeric salts. nih.gov |

| Diastereomeric Salt Crystallization | O,O'-Dibenzoyltartaric acid | Racemic amine | Forms diastereomeric salts with differing solubilities. google.com |

| Enzymatic Resolution | Lipase | Racemic morpholine-2-carboxylate | Highly specific enzyme-catalyzed acylation of one enantiomer. nih.gov |

Precursor Chemistry for this compound Synthesis

The efficient synthesis of the target compound relies heavily on the strategic preparation of key intermediates.

The synthesis of the morpholine ring can be achieved through various cyclization strategies. A common method involves the reaction of a β-amino alcohol with a suitable two-carbon electrophile. For the synthesis of this compound, a key precursor would be an N-phenyl substituted amino alcohol.

A crucial intermediate is the corresponding (4-phenylmorpholin-2-yl)methanol. This can be prepared and subsequently converted to the desired amine. The conversion of the alcohol to the amine can be achieved through a multi-step sequence involving mesylation, followed by azide (B81097) displacement and subsequent reduction. researchgate.net Alternatively, the aminomethyl group can be introduced via a precursor like 2-(azidomethyl)-4-phenylmorpholine, which can be prepared from the corresponding 2-(chloromethyl) derivative and sodium azide. prepchem.com The azide can then be reduced to the primary amine.

Modern catalytic systems play a pivotal role in the efficient and selective synthesis of morpholine precursors. Palladium-catalyzed carboamination reactions have been used to construct cis-3,5-disubstituted morpholines from substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides. e3s-conferences.org This methodology could be adapted for the synthesis of the 4-phenylmorpholine (B1362484) core.

Asymmetric hydrogenation, as mentioned earlier, is a powerful tool. The use of iridium or rhodium catalysts with chiral ligands allows for the highly enantioselective reduction of prochiral olefins or ketones, which can be precursors to the chiral centers in the morpholine ring. nih.govgoogle.com For example, the asymmetric hydrogenation of a phenyl (pyridin-2-yl)methanone derivative using an Ir/chiral ligand catalyst has been shown to produce the corresponding chiral alcohol with high yield and enantioselectivity. google.com

Derivatization Strategies for this compound

The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the generation of diverse libraries of compounds for various applications.

Standard derivatization reactions of the primary amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Alkylation: Reaction with alkyl halides to introduce alkyl substituents on the nitrogen atom.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). For example, the derivatization of the morpholine nitrogen and the exocyclic amine can significantly impact the biological properties of the resulting molecules. The synthesis of various chromone, quinoline, and pyrazolopyrimidine substituted morpholine derivatives has been explored to investigate their biological activities. e3s-conferences.org

| Derivatization Reaction | Reagent | Functional Group Formed |

| Acylation | Acyl chloride (R-COCl) | Amide (R-CO-NH-) |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (R-SO₂-NH-) |

| Reductive Amination | Aldehyde (R'-CHO), NaBH₃CN | Secondary Amine (R'-CH₂-NH-) |

| Urea Formation | Isocyanate (R'-NCO) | Urea (R'-NH-CO-NH-) |

Amine Functionalization Reactions

The primary amine of the methanamine moiety is a versatile functional group that can readily undergo a range of transformations to yield a diverse array of derivatives.

The primary amine of this compound is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield N-acyl derivatives.

General Reaction Scheme for Acylation

Where R can be an alkyl or aryl group.

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a suitable base would afford N-sulfonylated products.

General Reaction Scheme for Sulfonylation

Where R can be an alkyl or aryl group.

A search of the available literature did not yield specific examples of acylation or sulfonylation reactions performed on this compound.

The primary amine can be further functionalized through reductive amination and alkylation to introduce new substituents.

Reductive Amination: This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form a transient imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Reductive amination is a cornerstone of medicinal chemistry for the synthesis of complex amines. nih.gov

General Reaction Scheme for Reductive Amination

This compound + Ar-X --[Pd catalyst, Ligand, Base]--> N-aryl-(4-phenylmorpholin-2-yl)methanamine

Morpholine Ring Modifications

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is a critical aspect of modern process chemistry. The focus is on developing synthetic routes that are not only efficient in terms of yield but also minimize environmental impact and enhance safety. This involves a holistic approach that considers factors such as atom economy, the nature of solvents and reagents, energy consumption, and the use of renewable resources.

Traditional synthetic routes to morpholine derivatives often rely on methods that are effective but may not align with green chemistry principles. For instance, the synthesis of morpholines can involve the use of hazardous reagents and generate significant waste. A common approach involves the cyclization of N-substituted diethanolamines, which may require harsh dehydrating agents, or the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride followed by reduction, a process that is not redox-neutral and generates stoichiometric byproducts. nih.govresearchgate.net

In the context of synthesizing this compound, a hypothetical "traditional" route might involve multiple steps with inherent green chemistry challenges. A greener approach would seek to address these challenges through innovative catalytic methods, the use of safer solvents, and by designing a more convergent and atom-economical synthesis.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. nih.gov Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. The development of catalytic cyclization reactions that proceed with high atom economy is a primary goal in the green synthesis of morpholine derivatives.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they can be used in small amounts and can be recycled and reused, reducing waste. nih.gov For the synthesis of the morpholine core, palladium-catalyzed carboamination reactions have been explored. nih.gov While effective, the use of heavy metals like palladium necessitates efficient recovery and recycling processes to be truly green. Research into more abundant and less toxic metal catalysts or even organocatalysis presents a promising avenue for greener alternatives.

Renewable Feedstocks: The ideal feedstock for a chemical process is renewable, non-toxic, and can be converted to the desired product in a minimal number of steps. While the phenyl group in this compound is typically derived from petroleum-based sources like benzene, future green syntheses could explore the use of lignin-derived platform chemicals as a source of aromatic structures. Similarly, the ethanolamine backbone could potentially be derived from bio-based resources.

Safer Solvents and Auxiliaries: The choice of solvent plays a crucial role in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents such as water, supercritical fluids, or bio-derived solvents. For the synthesis of morpholine derivatives, exploring reaction conditions that allow for the use of such green solvents is an active area of research.

The following table outlines a comparative analysis of a plausible traditional synthetic approach to a key intermediate for this compound versus a potential greener alternative, highlighting the application of green chemistry principles.

| Synthetic Step/Principle | Traditional Approach | Potential Green Chemistry Approach | Green Chemistry Advantage |

|---|---|---|---|

| Ring Formation (Cyclization) | Dehydration of N-phenyldiethanolamine using a strong acid (e.g., H₂SO₄) at high temperatures. | Catalytic intramolecular cyclization using a recyclable solid acid catalyst or an enzyme. | Milder reaction conditions, reduced waste, and catalyst recyclability. |

| Atom Economy | Lower, due to the elimination of water and potential side reactions leading to byproducts. | Potentially higher, especially in addition-type cyclizations. | Maximizes the incorporation of starting material atoms into the product. nih.gov |

| Solvent | High-boiling point organic solvents like toluene (B28343) or xylene. | Use of greener solvents like water, supercritical CO₂, or a bio-based solvent. | Reduced toxicity, environmental persistence, and improved safety profile. |

| Reagents | Use of stoichiometric and often hazardous reagents (e.g., strong acids, bases, or reducing agents). | Utilization of catalytic amounts of reagents, preferably non-toxic and from renewable sources. | Minimizes waste and hazards associated with chemical handling and disposal. |

| Energy Consumption | Often requires high temperatures for extended periods. | Use of catalysis can lower the activation energy, allowing for lower reaction temperatures. Microwave or ultrasonic irradiation can also offer energy-efficient alternatives. | Reduced energy costs and associated environmental footprint. |

Pharmacological and Biochemical Investigations of 4 Phenylmorpholin 2 Yl Methanamine and Its Analogs

Receptor Binding and Ligand-Target Interactions

Neurotransmitter System Modulation

The structural framework of (4-Phenylmorpholin-2-yl)methanamine, which incorporates a phenyl group attached to a morpholine (B109124) ring, is a feature found in various centrally active agents. Structure-activity relationship (SAR) studies on related compounds suggest that the orientation of the phenyl group is a critical determinant for receptor interaction and activation. For instance, in analogs designed to target dopamine receptors, the conformation of a β-phenyl moiety relative to the amine is thought to influence whether the compound acts as an agonist or antagonist by interacting with an accessory binding region on the receptor. While comprehensive binding profiles for this compound itself are not extensively detailed in the available literature, the chemical architecture suggests potential interactions with various neurotransmitter systems. The modulation of these systems is a cornerstone of therapeutic strategies for a wide range of neurological and psychiatric disorders.

Enzyme Inhibition and Activation Mechanisms

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. NAPE-PLD, a zinc metallohydrolase, catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. These lipid mediators are involved in diverse physiological processes, including pain, inflammation, and emotional behavior.

Analogs containing a core structure related to phenylmorpholine have been identified as potent inhibitors of NAPE-PLD. A notable example is LEI-401, a potent, selective, and brain-penetrant inhibitor that features a phenylpiperidine group, which is structurally analogous to the phenylmorpholine moiety. LEI-401 was discovered through high-throughput screening and subsequent medicinal chemistry efforts. It has been shown to effectively reduce the levels of a broad range of NAEs, including anandamide, in neuronal cells and in the brains of mice. This inhibition is dependent on the presence of NAPE-PLD, as the effect is absent in NAPE-PLD knockout models. The activity of LEI-401 underscores the potential for compounds with a phenyl-heterocycle structure to modulate this important lipid signaling pathway.

| Compound | Target | Activity (IC50) | Selectivity |

|---|---|---|---|

| LEI-401 | NAPE-PLD | 27 nM | >10 µM for CB1R, CB2R, FAAH, PLA2G4E |

Factor IXa (FIXa) is a serine protease that plays a pivotal role in the intrinsic pathway of the blood coagulation cascade. It forms a complex with its cofactor, Factor VIIIa, to activate Factor X, leading to thrombin generation and clot formation. Inhibition of FIXa is a therapeutic strategy for preventing and treating thromboembolic disorders, with the potential for a lower risk of bleeding compared to inhibitors of downstream factors like Factor Xa (FXa).

Designing selective FIXa inhibitors is challenging due to the high structural similarity between the active sites of FIXa and other coagulation proteases, particularly FXa. nih.govmdpi.commdpi.com While specific inhibitors based on the this compound scaffold have not been prominently reported, related structures containing morpholine moieties have been explored as inhibitors of coagulation factors. For instance, in the development of FXa inhibitors, the morpholine group has been utilized to interact with specific pockets (such as the S4 pocket) of the enzyme's active site. A patent review has mentioned the development of morpholinylalkylamides as potential inhibitors of coagulation factors, indicating the relevance of this chemical group in the design of novel anticoagulants. nih.gov

Kinase Activity Modulation (e.g., LRRK2 kinase, IRAK-4)

Leucine-Rich Repeat Kinase 2 (LRRK2)

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, which leads to increased kinase activity, is the most common, making LRRK2 kinase inhibition a promising therapeutic approach for PD.

Analogs incorporating a morpholine ring have been successfully developed as potent and selective LRRK2 inhibitors. One such compound is PF-06447475, which features a morpholinyl-pyrrolo[2,3-d]pyrimidine core. This inhibitor has demonstrated high potency, selectivity, and brain penetrance, making it a valuable tool for studying the in vivo consequences of LRRK2 inhibition. nih.gov

| Compound | Target | Activity | Key Features |

|---|---|---|---|

| PF-06447475 | LRRK2 Kinase | Potent Inhibition | High selectivity, Brain penetrant |

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). nih.govmdpi.com Upon activation, IRAK-4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines. Its critical role in innate immunity has made it an attractive target for treating a range of inflammatory and autoimmune diseases. nih.govmdpi.com

The development of small molecule inhibitors has identified compounds containing a morpholine moiety as effective modulators of IRAK-4. For example, the compound IRAK4-IN-18, which contains a fluorophenyl-morpholine group, is a potent inhibitor of IRAK-4. Such compounds can block downstream inflammatory signaling, including the production of cytokines like IL-23, and have shown efficacy in animal models of arthritis.

| Compound | Target | Activity (IC50) | Therapeutic Potential |

|---|---|---|---|

| IRAK4-IN-18 | IRAK-4 | 15 nM | Arthritis, Inflammatory diseases |

Cellular and Molecular Mechanisms of Action

The interaction of this compound analogs with their respective targets initiates a cascade of cellular and molecular events.

Inhibition of NAPE-PLD directly impacts lipid signaling by reducing the production of NAEs. The resulting decrease in anandamide levels can affect endocannabinoid system tone, leading to downstream effects such as activation of the hypothalamus-pituitary-adrenal (HPA) axis and altered emotional and fear-related behaviors, mimicking the effects of a cannabinoid CB1 receptor antagonist. Furthermore, since NAPE-PLD products like palmitoylethanolamide and oleoylethanolamide can enhance the clearance of apoptotic cells (efferocytosis) by macrophages, inhibition of this enzyme can impair this process, which has implications for diseases characterized by defective efferocytosis, such as atherosclerosis.

Modulation of LRRK2 kinase activity has profound effects on neuronal signaling and health. The downstream signaling of LRRK2 involves the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations that increase LRRK2 kinase activity can disrupt these pathways, leading to impaired autophagy, lysosomal dysfunction, and α-synuclein pathology. LRRK2 also interacts with other signaling cascades, including the MAP kinase pathway. Inhibition of LRRK2's kinase activity has been shown to be neuroprotective in various PD models, capable of reversing cellular pathologies like neuronal death and α-synuclein accumulation.

Inhibition of IRAK-4 disrupts a critical node in the innate immune response. IRAK-4 functions as both a kinase and a scaffold protein within the "myddosome," a signaling complex formed with the adaptor protein MyD88. acrabstracts.org Its kinase activity is essential for phosphorylating downstream substrates like IRAK-1, which leads to the recruitment of TRAF6 and the subsequent activation of NF-κB and MAP kinase pathways. This triggers the transcription of numerous pro-inflammatory genes. Small molecule inhibitors that block the kinase activity of IRAK-4 can effectively halt this inflammatory cascade, preventing the production of key cytokines and offering a powerful mechanism for controlling autoimmune and inflammatory conditions. postersessiononline.eu

Intracellular Signaling Pathway Modulation

The parent compound of the this compound class, phenmetrazine, and its analogs exert their effects primarily by interacting with monoamine transporters. However, downstream intracellular signaling pathways are consequently modulated. Studies on chronic phenmetrazine administration in rats have revealed significant alterations in key signaling proteins. nih.gov For instance, changes in the phosphorylation states of kinases such as ERK1/2 and GSK3β, as well as the dopamine- and cAMP-regulated phosphoprotein DARPP-32, have been observed. nih.gov

Acute administration of phenmetrazine leads to an increase in the phosphorylation of ERK1/2 in brain regions like the ventral tegmental area. nih.gov Conversely, chronic exposure to the drug can lead to the desensitization of specific G-protein coupled receptors. Research has demonstrated that long-term treatment with phenmetrazine decreases D2 dopaminergic and α2-adrenergic receptor-mediated G-protein activation. nih.gov This suggests that prolonged exposure can lead to neuroadaptive changes at the cellular level, which may underlie the development of tolerance to the drug's effects.

Furthermore, direct interaction with transporters can initiate signaling events. Phendimetrazine, a prodrug to phenmetrazine, functions as a dopamine transporter (DAT) inhibitor, while its active metabolite, phenmetrazine, acts as a DAT substrate. researchgate.net The action of phenmetrazine as a substrate induces an inward current in cells expressing the human dopamine transporter (hDAT), a direct electrophysiological consequence of transporter interaction. researchgate.net This highlights a dual mechanism where the prodrug and its metabolite modulate the dopaminergic system differently at the cellular membrane, which in turn initiates distinct downstream signaling cascades. researchgate.net

Gene Expression and Proteomic Profiling in Response to this compound

Currently, detailed studies focusing on comprehensive gene expression or proteomic profiling following administration of this compound or its close analogs, such as phenmetrazine, are not extensively available in publicly accessible scientific literature. While it is understood that substances modulating monoaminergic systems can lead to changes in gene expression related to neuroplasticity, addiction pathways, and cellular stress responses, specific transcriptomic or proteomic "fingerprints" for this class of compounds have not been thoroughly characterized. nih.gov Such studies would be valuable for identifying novel biomarkers of exposure or effect and for gaining a deeper understanding of the long-term molecular changes induced by these substances. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of substituted phenylmorpholines is highly dependent on their chemical structure. wikipedia.org Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the phenyl and morpholine rings alter the potency and selectivity of these compounds as monoamine releasing agents or reuptake inhibitors. rti.orgnih.gov These studies are fundamental for designing novel compounds with specific pharmacological profiles, such as for potential therapeutic applications in substance use disorders. rti.org

Positional Scanning and Substituent Effects on Biological Activity

The position and nature of substituents on the phenyl ring of the phenmetrazine scaffold dramatically influence activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Positional Isomerism: Moving a methyl or fluoro group across the ortho- (2-), meta- (3-), and para- (4-) positions of the phenyl ring results in distinct pharmacological profiles. For instance, in methyl-substituted analogs (MPM), 4-MPM is roughly 3.5-fold more potent as a DAT inhibitor than 2-MPM. nih.gov Notably, 4-MPM displays significantly higher potency at SERT compared to phenmetrazine and other positional isomers, suggesting it may have more entactogen-like properties, similar to MDMA. nih.gov In contrast, 2-MPM and 3-MPM exhibit profiles more akin to the parent compound, phenmetrazine, with primary activity as DAT and NET inhibitors/releasers. nih.govnih.gov

Substituent Effects: The electronic properties of the substituent are also critical. The addition of electron-withdrawing groups, such as a halogen, can significantly alter activity. A 3'-chloro analog of (+)-phenmetrazine (PAL-594) was found to be a potent dopamine releaser (EC50 = 27 nM) that also gained significant serotonin releasing activity (EC50 = 301 nM). rti.org In general, 3'-substituted analogs tend to be dopamine releasers, whereas some 4'-substituted compounds act as dopamine reuptake inhibitors. rti.org Fluorinated analogs also show this positional dependence, with 2-FPM, 3-FPM, and 4-FPM all acting as potent inhibitors of dopamine and norepinephrine uptake, but with much weaker effects at the serotonin transporter. researchgate.net

| Compound | Substitution | Assay Type | DAT (IC50/EC50, nM) | SERT (IC50/EC50, nM) |

|---|---|---|---|---|

| 2-MPM | 2-Methyl | Uptake Inhibition (IC50) | 6740 | >10000 |

| 3-MPM | 3-Methyl | Uptake Inhibition (IC50) | 2530 | >10000 |

| 4-MPM | 4-Methyl | Uptake Inhibition (IC50) | 1930 | 3120 |

| PAL-594 | 3-Chloro | Release (EC50) | 27 | 301 |

| 2-FPM | 2-Fluoro | Uptake Inhibition (IC50) | ~2500 | >80000 |

| 3-FPM | 3-Fluoro | Uptake Inhibition (IC50) | ~1500 | >90000 |

| 4-FPM | 4-Fluoro | Uptake Inhibition (IC50) | ~1500 | >90000 |

Data sourced from multiple studies. Values for FPM isomers are approximate based on reported potencies comparable to cocaine. rti.orgnih.govresearchgate.net

Conformational Analysis and Bioactive Conformation Elucidation

While SAR studies have provided extensive data on the effects of substitution, detailed reports on the specific bioactive conformation of this compound and its analogs through methods like X-ray crystallography or advanced computational modeling are limited in the available literature. The stereochemistry of the phenyl and methyl groups on the morpholine ring (e.g., cis vs. trans isomers) is known to be a critical determinant of activity, which inherently points to the importance of the molecule's three-dimensional shape. However, specific details regarding the optimal torsion angles between the phenyl and morpholine rings or the precise orientation of substituents required for optimal transporter interaction have not been fully elucidated for this specific series of compounds.

Preclinical Efficacy Studies

In Vivo Models for Neurological Disorders

Preclinical research on phenmetrazine and its analogs has primarily focused on their potential as pharmacotherapies for substance use disorders, particularly cocaine addiction. researchgate.net These studies utilize established in vivo animal models to assess efficacy.

Phendimetrazine, which metabolizes to phenmetrazine, has been shown to decrease cocaine self-administration in preclinical models of addiction. researchgate.net In rat models, phenmetrazine produces behavioral effects that are indicative of its stimulant properties, such as increased motor activity and a cocaine-like discriminative stimulus response, where animals trained to recognize cocaine also recognize phenmetrazine. nih.gov

Beyond behavioral endpoints, in vivo studies have also examined the neurochemical effects of these compounds. Acute administration of phenmetrazine has been shown to stimulate glucose utilization in brain regions associated with the motor system and basal ganglia. nih.gov Furthermore, phendimetrazine administration in rats leads to measurable increases in dopamine levels in the nucleus accumbens and facilitates electrical brain stimulation reinforcement, an animal model that assesses a drug's rewarding properties. researchgate.net These findings provide in vivo evidence that these compounds directly engage and modulate the brain's reward circuitry, which is a key target in the treatment of neurological disorders like addiction. researchgate.net

Applications in Other Therapeutic Areas

There is a lack of published research on the anti-inflammatory and analgesic properties of this compound. The morpholine scaffold is present in some compounds with anti-inflammatory activity; however, this does not provide specific evidence for the activity of this compound itself in pain and inflammation models nih.gov.

No studies were found that investigate the effects of this compound in the context of metabolic syndrome or non-alcoholic steatohepatitis (NASH). While some derivatives of phenylmorpholine have been explored for their potential as anorectics, which could have implications for metabolic disorders, there is no direct research linking this compound to the treatment or investigation of metabolic syndrome or NASH wikipedia.orggoogle.com.

Advanced Analytical and Spectroscopic Characterization of 4 Phenylmorpholin 2 Yl Methanamine

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are paramount for separating (4-Phenylmorpholin-2-yl)methanamine from any impurities or byproducts that may be present after its synthesis. Furthermore, as the molecule contains a chiral center, these techniques are indispensable for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. The method's high resolution and sensitivity allow for the detection and quantification of even trace-level impurities. For the determination of enantiomeric excess, chiral HPLC is employed, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A typical HPLC method for the analysis of a related compound, 3-methyl-2-(p-tolyl)morpholine, involves a C18 column with a mobile phase gradient of acetonitrile and water, with detection by UV absorbance. While specific conditions for this compound may vary, a similar approach would be expected to yield effective separation and purity assessment.

Table 1: Illustrative HPLC Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture of a nonpolar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the phenyl group (typically around 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of this compound, particularly for assessing its volatility and thermal stability. The gas chromatograph separates the compound from other volatile components in a sample, and the mass spectrometer provides detailed information about its molecular weight and fragmentation pattern, aiding in its identification and the characterization of any impurities.

For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability, although it may also be amenable to direct analysis. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragment ions resulting from the cleavage of the morpholine (B109124) ring and the loss of the aminomethyl group.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. Each method provides unique information about the molecule's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H-NMR provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. ¹³C-NMR provides complementary information about the carbon skeleton of the molecule.

For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the morpholine ring, and the protons of the aminomethyl group. The chemical shifts and coupling patterns of these signals would provide definitive proof of the compound's structure.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.3 | Multiplet |

| Morpholine Ring Protons | 2.5 - 4.5 | Multiplets |

| Aminomethyl Protons | 2.8 - 3.2 | Multiplet |

The ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule, with the aromatic carbons appearing in the downfield region (typically 110-150 ppm) and the aliphatic carbons of the morpholine ring and aminomethyl group appearing in the upfield region (typically 20-80 ppm).

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 192.26, corresponding to its molecular weight. Key fragment ions would likely arise from the cleavage of the C-N bonds within the morpholine ring and the loss of the aminomethyl side chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds of the morpholine ring and the amine, the C-O-C ether linkage of the morpholine ring, and the C-H bonds of the aromatic and aliphatic portions of the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

X-ray Crystallography for Solid-State Structure Determination

Extensive searches of crystallographic databases and the scientific literature did not yield any specific X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state structure, including parameters such as unit cell dimensions, space group, and specific bond lengths and angles as determined by X-ray diffraction, cannot be provided at this time.

While crystallographic data exists for structurally related morpholine derivatives, this information is not directly applicable to this compound and has been excluded from this article to maintain a strict focus on the specified compound. The determination of the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice of this compound would require future experimental investigation. Such a study would be invaluable for understanding its conformational preferences in the solid state and how it packs in a crystalline environment.

Computational Chemistry and Molecular Modeling of 4 Phenylmorpholin 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties and reactivity of (4-Phenylmorpholin-2-yl)methanamine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.govscirp.org By calculating properties derived from the electron density, DFT can predict the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov For this compound, DFT calculations would focus on several key parameters to map its chemical behavior.

Key Research Findings:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the this compound molecule. This allows for the identification of electron-rich regions (potential sites for electrophilic attack), such as the nitrogen and oxygen atoms, and electron-poor regions (potential sites for nucleophilic attack).

Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated via DFT This table presents exemplary data that would be generated from a DFT analysis.

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Chemical Hardness | 2.85 eV | Measures resistance to change in electron distribution; related to stability. |

This compound is a flexible molecule with several rotatable bonds. Conformational analysis is a computational technique used to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. nih.govethz.ch By systematically rotating the key bonds—such as the bond connecting the phenyl group to the morpholine (B109124) ring and the bond to the aminomethyl group—and calculating the energy of each resulting structure, an energy landscape can be generated. ethz.ch

This landscape maps the potential energy of the molecule as a function of its geometry, revealing the low-energy, stable conformers (local minima) and the energy barriers required to transition between them. ethz.ch For this compound, this analysis is critical as the molecule's 3D shape dictates how it can interact with a biological target. The analysis would reveal the preferred orientation of the phenyl ring (axial vs. equatorial) and the positioning of the aminomethyl side chain, which are crucial for receptor binding.

Table 2: Exemplary Relative Energies of Key Conformers of this compound This table shows hypothetical data from a conformational analysis, illustrating the energy differences between possible shapes.

| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum (Chair, Equatorial Phenyl) | 175° | 0.00 | 75.2% |

| Local Minimum (Chair, Axial Phenyl) | 65° | 1.50 | 8.5% |

| Local Minimum (Twist-Boat) | -55° | 2.10 | 3.1% |

| Transition State (Chair-Flip) | N/A | 5.50 | <0.1% |

Molecular Docking and Dynamics Simulations

These computational techniques are used to predict how this compound might bind to a specific protein target, providing insights into its potential mechanism of action.

Molecular Docking: This technique computationally places the this compound molecule into the binding site of a target protein to predict its preferred binding orientation or "pose." nih.govmdpi.com The process involves sampling many possible orientations and scoring them based on how well they fit geometrically and energetically. This would identify key intermolecular interactions, such as:

Hydrogen Bonds: Between the amine or morpholine oxygen of the ligand and polar amino acid residues in the protein.

Hydrophobic Interactions: Between the phenyl ring of the ligand and nonpolar residues of the protein.

Ionic Interactions: If the amine group is protonated, it could form salt bridges with negatively charged residues like aspartate or glutamate.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic behavior of the ligand-protein complex over time. mdpi.commdpi.com An MD simulation calculates the forces between atoms and their subsequent motions, providing a realistic view of the complex's stability and the persistence of key interactions in a simulated physiological environment. mdpi.comnih.gov

Table 3: Illustrative Predicted Interactions of this compound with a Hypothetical Monoamine Transporter Binding Site This table exemplifies the kind of output generated from a molecular docking and MD simulation analysis.

| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Protonated Amine | Aspartic Acid (Asp79) | Ionic / Hydrogen Bond | 2.8 |

| Morpholine Oxygen | Serine (Ser142) | Hydrogen Bond | 3.1 |

| Phenyl Ring | Phenylalanine (Phe320) | Pi-Pi Stacking | 4.5 |

| Phenyl Ring | Leucine (Leu85) | Hydrophobic | 3.9 |

Beyond predicting the binding pose, computational methods can also estimate the strength of the interaction, known as binding affinity.

Docking Scores: Docking programs provide a score (often in units analogous to kcal/mol) that ranks different poses and ligands. A lower (more negative) score generally suggests a more favorable binding affinity. mdpi.com

Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often applied to snapshots from an MD simulation to provide a more accurate estimate of the binding free energy. This value can be correlated with experimentally determined constants like Ki or IC50.

These predictions are crucial for prioritizing compounds for synthesis and testing. By computationally screening this compound against various related protein targets, its potential binding specificity can also be assessed, helping to predict its pharmacological profile and potential for off-target effects.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivative Design

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.netfrontiersin.org A QSAR model for this compound would be developed to guide the design of new, more potent derivatives.

The process involves:

Creating a Dataset: A series of derivatives of this compound would be synthesized and tested for a specific biological activity (e.g., inhibition of a target enzyme).

Calculating Descriptors: For each derivative, a wide range of molecular descriptors are calculated. These are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges). researchgate.netzenodo.org

Building the Model: Statistical methods are used to build an equation that correlates the descriptors with the observed biological activity.

Validation and Prediction: The model is validated to ensure its predictive power and then used to predict the activity of new, yet-to-be-synthesized derivatives. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active. researchgate.net

This approach provides a theoretical framework for de novo design, helping to optimize the lead compound by suggesting specific structural modifications that are likely to enhance its desired biological effect. pensoft.netresearchgate.net

Table 4: Exemplary Molecular Descriptors for a QSAR Model of Hypothetical this compound Derivatives This table illustrates the types of data used to build a QSAR model.

| Derivative (Substitution on Phenyl Ring) | LogP (Lipophilicity) | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|

| H (Parent) | 1.85 | 192.26 | 41.5 | 150 |

| 4-Chloro | 2.56 | 226.71 | 41.5 | 85 |

| 4-Methoxy | 1.78 | 222.29 | 50.7 | 120 |

| 4-Nitro | 1.88 | 237.26 | 87.3 | 210 |

Applications Beyond Traditional Medicinal Chemistry

Agrochemical Formulations and Their Mechanisms of Action

The morpholine (B109124) chemical family has established precedent in the agrochemical industry, particularly in the development of fungicides and herbicides. e3s-conferences.org While direct studies on (4-Phenylmorpholin-2-yl)methanamine are not present in available literature, the known bioactivity of related compounds allows for informed speculation on its potential roles.

Pesticide and Herbicide Enhancement

Morpholine derivatives are valued in agrochemical formulations. e3s-conferences.org Their inclusion can be a strategic component in developing new fungicides and herbicides. The amine functionality present in this compound could serve as a reactive site for the synthesis of more complex active ingredients or as a component that enhances the uptake and translocation of a pesticide within a target organism. The phenyl group could contribute to interactions with biological targets through hydrophobic or pi-stacking interactions, a common mechanism for enzyme inhibition in pests and weeds.

Hypothetically, this compound could be investigated as a synergist in pesticide formulations. A synergist is a compound that, while having little or no pesticidal activity on its own, enhances the efficacy of an active ingredient. The potential mechanism could involve the inhibition of metabolic pathways in the pest that would otherwise detoxify the primary pesticide.

Table 1: Hypothetical Research Data on this compound as a Pesticide Synergist

| Pesticide Active Ingredient | Target Pest | LC50 of Pesticide Alone (ppm) | LC50 with this compound (ppm) | Synergistic Ratio |

| Pyrethroid X | Spodoptera litura | 15 | 7 | 2.14 |

| Neonicotinoid Y | Myzus persicae | 10 | 4 | 2.50 |

| Carbamate Z | Tetranychus urticae | 25 | 15 | 1.67 |

This table is for illustrative purposes only and is based on hypothetical data.

Environmental Impact of Agrochemical Applications

The environmental fate of any new agrochemical is of paramount importance. For a compound like this compound, key areas of investigation would include its soil sorption, biodegradability, and potential for bioaccumulation. The morpholine ring is generally considered to be biodegradable, although the rate can be influenced by the nature of its substituents. The phenyl group might increase its persistence in the environment.

A critical aspect of its environmental profile would be its impact on non-target organisms. Ecotoxicological studies on representative aquatic and terrestrial species would be necessary to establish a safety profile.

Material Science Applications

In material science, morpholine derivatives have been explored for their roles as curing agents, stabilizers, and building blocks for specialty polymers. e3s-conferences.org The bifunctional nature of this compound, with its secondary amine within the morpholine ring and a primary amine on the side chain, presents intriguing possibilities for polymer chemistry.

Specialty Polymers and Coatings Development

The primary amine group of this compound could readily participate in polymerization reactions, for example, with epoxides, isocyanates, or acrylics, to form novel polymers. The incorporation of the phenylmorpholine moiety into a polymer backbone could impart unique properties such as thermal stability, altered solubility, and specific surface interactions. These polymers could find use in the development of specialty coatings, adhesives, or advanced composite materials.

Durability and Chemical Resistance Enhancement

The stable morpholine ring, when integrated into a polymer matrix, could enhance the material's resistance to chemical degradation and weathering. The phenyl group may contribute to increased hardness and rigidity. Coatings formulated with polymers derived from this compound could potentially offer superior protection for surfaces in harsh industrial environments.

Table 2: Projected Properties of a Hypothetical Epoxy Coating Modified with this compound

| Property | Standard Epoxy Coating | Modified Epoxy Coating |

| Hardness (Shore D) | 85 | 90 |

| Chemical Resistance (Acid Exposure) | Moderate | High |

| Thermal Stability (TGA, °C) | 320 | 350 |

| Adhesion to Steel (MPa) | 15 | 18 |

This table is for illustrative purposes only and is based on projected data.

Analytical Reagent Development for Biomolecule Detection and Quantification

The structural motifs of this compound suggest its potential use as a reagent in analytical chemistry. The primary amine is a common reactive handle for derivatization, allowing it to be tagged with fluorescent labels or other reporter groups.

This compound could be explored as a chiral resolving agent in chromatography, given its stereocenters. Furthermore, its ability to interact with biomolecules could be harnessed for the development of novel sensors or probes. For instance, the phenylmorpholine structure could be a basis for designing synthetic receptors for specific biological analytes, where the amine group provides a point of attachment to a signaling unit or a solid support.

Future Directions and Emerging Research Avenues for 4 Phenylmorpholin 2 Yl Methanamine

Development of Next-Generation Therapeutic Agents

The development of next-generation therapeutic agents derived from (4-Phenylmorpholin-2-yl)methanamine is a primary focus of future research. This involves the strategic design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles. A key aspect of this endeavor is the comprehensive exploration of the structure-activity relationships (SAR) of this chemical class.

Systematic modifications of the phenyl ring, the morpholine (B109124) core, and the methanamine side chain will be crucial. For instance, the introduction of various substituents on the phenyl ring can significantly influence the compound's interaction with its biological targets. nih.gov SAR studies will aim to identify which substitutions lead to enhanced activity and selectivity for specific receptors or enzymes. e3s-conferences.org For example, in related morpholine-containing compounds, substitutions at specific positions have been shown to be critical for potent inhibitory activity against certain kinases. nih.gov

The chiral nature of this compound, with a stereocenter at the 2-position of the morpholine ring, presents another important avenue for investigation. The synthesis and evaluation of individual enantiomers are critical, as it is common for one enantiomer to possess the desired therapeutic activity while the other may be inactive or contribute to off-target effects.

Future research will likely focus on creating a diverse library of analogues to be screened against a wide array of biological targets. The data from these screenings will be instrumental in building robust SAR models to guide the rational design of more effective and safer therapeutic agents.

Table 1: Potential Structure-Activity Relationship (SAR) Exploration for this compound Analogues

| Molecular Scaffold Modification | Potential Impact on Activity |

| Substitution on the Phenyl Ring | Modulation of target binding affinity and selectivity. |

| Alterations to the Morpholine Ring | Influence on pharmacokinetic properties and target engagement. |

| Modification of the Methanamine Side Chain | Impact on potency and interaction with the biological target. |

| Stereochemistry at C2 | Differential activity and safety profiles between enantiomers. |

Exploration of Novel Biological Targets and Pathways

While initial research may have focused on a specific set of biological targets, the future of this compound research lies in the exploration of novel targets and signaling pathways. The structural similarity of phenylmorpholine derivatives to endogenous neurotransmitters suggests their potential to interact with a wide range of receptors and enzymes within the central nervous system (CNS). usask.canih.gov

Future investigations will likely employ high-throughput screening of this compound and its analogues against a broad panel of CNS-related targets. This could include various G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmitter metabolism. The identification of novel targets could open up therapeutic possibilities for a wider range of neurological and psychiatric disorders. maastrichtuniversity.nl

Furthermore, understanding the downstream signaling pathways modulated by this compound is a critical area of future research. Techniques such as transcriptomics and proteomics can be used to identify changes in gene and protein expression in response to treatment with this compound. This can provide valuable insights into its mechanism of action and reveal previously unknown therapeutic pathways. For instance, related morpholine compounds have been investigated for their role in complex signaling cascades, such as those involving PI3K/Akt/mTOR. nih.gov

A deeper understanding of how this compound and its derivatives interact with and modulate these novel targets and pathways will be essential for their development as targeted therapies.

Integration with Advanced Drug Delivery Systems

A significant hurdle in the development of CNS-active drugs is the effective delivery of these agents across the blood-brain barrier (BBB). mdpi.com Future research on this compound will need to address this challenge through the integration of advanced drug delivery systems. Nanotechnology-based approaches, such as liposomes and polymeric nanoparticles, offer promising strategies to enhance the delivery of drugs to the brain. cd-bioparticles.netitmedicalteam.pldovepress.commdpi.commdpi.com

Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, could improve its solubility, stability, and ability to cross the BBB. nih.govmdpi.com Surface modification of these liposomes with specific ligands that target receptors on the BBB can further enhance their brain-targeting efficiency. dovepress.com

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can also be used to encapsulate this compound, providing controlled release and protection from enzymatic degradation. nih.gov Similar to liposomes, these nanoparticles can be functionalized with targeting moieties to facilitate their transport into the CNS. dovepress.com

Intranasal Delivery: The development of formulations for intranasal delivery is another promising avenue. This route of administration can bypass the BBB and allow for direct delivery of the drug to the brain. itmedicalteam.pl

Future research in this area will involve the design, characterization, and in vivo evaluation of these advanced drug delivery systems for this compound. The goal is to develop formulations that can achieve therapeutic concentrations of the drug in the brain with minimal peripheral exposure, thereby enhancing efficacy and reducing potential side effects.

Table 2: Advanced Drug Delivery Systems for CNS-Targeted Delivery

| Delivery System | Mechanism of Action | Potential Advantages for this compound |

| Liposomes | Encapsulation within a lipid bilayer, potential for surface modification. | Improved solubility, stability, and BBB penetration. nih.govmdpi.com |

| Polymeric Nanoparticles | Encapsulation within a biodegradable polymer matrix. | Controlled release, protection from degradation, targeted delivery. nih.gov |

| Intranasal Formulations | Direct transport from the nasal cavity to the brain. | Bypasses the BBB, rapid onset of action. itmedicalteam.pl |

Sustainable Synthesis and Production Methodologies

The principles of green chemistry are becoming increasingly important in pharmaceutical development. Future research on this compound will focus on developing sustainable and environmentally friendly synthesis and production methodologies. chemrxiv.orgnih.govchemrxiv.org

Green Chemistry Approaches: This includes the use of safer solvents, reducing the number of synthetic steps, and improving atom economy. chemrxiv.org Recently, a simple, high-yielding, one or two-step, redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols using inexpensive and safer reagents has been reported, which could be adapted for the synthesis of this compound. chemrxiv.orgnih.govchemrxiv.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers a highly efficient and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov Enzymes can catalyze reactions with high stereoselectivity, which is particularly important for the synthesis of chiral compounds like this compound. nih.govwhiterose.ac.ukunimi.itnih.gov The development of biocatalytic routes for the production of this compound could significantly reduce the environmental impact of its manufacturing process. nih.govnih.gov

Future research in this area will involve the screening and engineering of enzymes, such as transaminases or dehydrogenases, for the efficient and stereoselective synthesis of this compound and its key intermediates. whiterose.ac.uknih.gov The goal is to develop a production process that is not only economically viable but also sustainable and environmentally responsible.

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of CNS drug discovery and development necessitates a collaborative and interdisciplinary approach. nih.govnih.gov The future advancement of this compound research will be significantly enhanced by fostering partnerships between academia, industry, and government research institutions. washington.eduwashington.eduroche.com

Academia-Industry Collaborations: These partnerships can bridge the gap between basic research and clinical development. washington.eduroche.com Academic labs can contribute expertise in target identification and mechanism of action studies, while pharmaceutical companies can provide resources for drug optimization, preclinical testing, and clinical trials. washington.eduroche.com The Alliance for Therapies in Neuroscience (ATN) is an example of a long-term research partnership between academia and industry aimed at accelerating the development of new therapies for brain diseases. washington.eduwashington.edu

International Consortia: Given that this compound may be classified as a novel psychoactive substance (NPS), international collaboration is crucial for monitoring its use, understanding its pharmacological effects, and developing appropriate public health responses. nih.govun.orgvu.nl Organizations like the World Health Organization (WHO) and various national drug agencies play a key role in fostering such collaborations. who.int

By fostering a collaborative and interdisciplinary research environment, the scientific community can accelerate the translation of promising research findings on this compound into tangible therapeutic benefits for patients.

Q & A

Basic Question: What are the recommended synthetic routes for (4-Phenylmorpholin-2-yl)methanamine, and how can purity be optimized?

Category : Synthesis & Characterization

Answer :

A common approach involves multi-step reactions starting with morpholine derivatives. For example:

- Step 1 : React 4-phenylmorpholine with a halogenating agent (e.g., PCl₃) to introduce a reactive site .

- Step 2 : Perform nucleophilic substitution using methylamine or its precursors under reflux conditions (e.g., 60–80°C in THF) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

Basic Question: How can researchers validate the structural identity of this compound?

Category : Structural Analysis

Answer :

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations). Key signals include:

- Morpholine ring protons: δ 3.6–4.1 ppm (multiplet).

- Methanamine group: δ 2.8–3.2 ppm (singlet after exchange) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]⁺ ~247.3 m/z) and fragment patterns .

Advanced Question: What strategies address contradictory bioactivity data in studies involving this compound derivatives?

Category : Data Contradiction Analysis

Answer :

Contradictions may arise from assay variability or structural impurities. Mitigation steps include:

- Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature).

- Structural Verification : Re-analyze batches via LC-MS to rule out degradation products .

- Meta-Analysis : Compare data across studies using tools like PCA (Principal Component Analysis) to identify outliers or confounding variables .

Advanced Question: How can computational modeling predict the binding affinity of this compound to neurological targets?

Category : Mechanistic Studies

Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). Focus on hydrogen bonding between the morpholine oxygen and receptor residues (e.g., Asp155) .

- MD Simulations : Run 100 ns molecular dynamics trajectories in GROMACS to assess stability of ligand-receptor complexes .

Basic Question: What are the key physicochemical properties of this compound relevant to experimental design?

Category : Physicochemical Profiling

Answer :

- Solubility : Sparingly soluble in water (~2 mg/mL at 25°C); use DMSO for stock solutions .

- Stability : Degrades under UV light; store in amber vials at –20°C .

- pKa : Estimated ~9.1 (amine group), influencing ionization in biological assays .

Advanced Question: How to optimize reaction yields for novel derivatives of this compound?

Category : Synthetic Chemistry Optimization

Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for cross-coupling reactions; yields improve from 40% to 75% under 1 atm H₂ .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (80°C, 300 W) .

Advanced Question: What in vivo models are suitable for studying the neuropharmacological effects of this compound?

Category : Biological Application

Answer :

- Rodent Models : Use Morris water maze (MWM) in Sprague-Dawley rats to assess cognitive effects. Dose range: 10–50 mg/kg (i.p.) .

- Toxicity Screening : Conduct acute toxicity tests (OECD 423) to determine LD₅₀ and organ-specific effects .

Basic Question: What analytical techniques are critical for quantifying this compound in biological matrices?

Category : Bioanalytical Methods

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.